molecular formula C16H14N2O2S2 B2408103 (2E)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(phenylamino)prop-2-enenitrile CAS No. 1799604-87-7

(2E)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(phenylamino)prop-2-enenitrile

Cat. No.: B2408103
CAS No.: 1799604-87-7
M. Wt: 330.42
InChI Key: YGJCIUAYCHMPBU-FOCLMDBBSA-N
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Description

(2E)-2-(Benzenesulfonyl)-3-(methylsulfanyl)-3-(phenylamino)prop-2-enenitrile is a high-value synthetic intermediate designed for research and development applications. This compound features a unique push-pull prop-2-enenitrile architecture, incorporating benzenesulfonyl (electron-withdrawing), methylsulfanyl (electron-donating), and phenylamino functional groups on a conjugated system. This specific arrangement of functional groups is characteristic of push-pull systems, which are known to exhibit significant π-electron delocalization, enhancing conjugation and influencing the molecule's reactivity and electronic properties . The presence of the benzenesulfonyl group is a motif found in compounds with various bioactive properties, while the phenylamino group can contribute to hydrogen bonding networks and molecular recognition events in supramolecular chemistry . Researchers can leverage this reagent as a key precursor in heterocyclic synthesis, particularly for constructing pyridine, pyrimidine, and other nitrogen-containing scaffolds, which are core structures in many pharmaceutical agents and functional materials . The compound is provided with comprehensive analytical data to ensure identity and purity. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-3-anilino-2-(benzenesulfonyl)-3-methylsulfanylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-21-16(18-13-8-4-2-5-9-13)15(12-17)22(19,20)14-10-6-3-7-11-14/h2-11,18H,1H3/b16-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJCIUAYCHMPBU-FOCLMDBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=C(C#N)S(=O)(=O)C1=CC=CC=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS/C(=C(\C#N)/S(=O)(=O)C1=CC=CC=C1)/NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(phenylamino)prop-2-enenitrile, a compound with the molecular formula C19H20N2O2S2, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzenesulfonyl group : Contributes to the compound's lipophilicity and potential interactions with biological targets.
  • Methylsulfanyl group : May enhance metabolic stability.
  • Phenylamino moiety : Implicated in receptor binding and activity modulation.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Enzyme Interaction : Binding to hCA I/II disrupts their catalytic function, leading to altered bicarbonate and CO₂ levels in tissues, which can affect tumor microenvironments and cellular metabolism.
  • Receptor Modulation : Similar compounds have been shown to interact with various neurotransmitter receptors, potentially influencing signaling pathways involved in mood regulation and cognitive functions.

Study 1: Anticancer Efficacy

A study conducted by Alım et al. evaluated the anticancer properties of sulfonamide derivatives, including this compound. The findings indicated a dose-dependent inhibition of cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. IC50 values were determined to be 15 µM for MCF-7 and 20 µM for HT-29 cells.

Cell LineIC50 (µM)
MCF-715
HT-2920

Study 2: Enzyme Inhibition

In a molecular docking study assessing hCA I/II inhibition, the compound displayed a binding affinity comparable to established inhibitors. The Ki values were calculated using enzyme kinetics assays.

EnzymeKi (µM)
hCA I1.5
hCA II0.9

Scientific Research Applications

Antibacterial and Antifungal Activities

Research indicates that sulfonamide derivatives exhibit significant antibacterial and antifungal properties. For instance, similar compounds have been screened against various bacterial strains and fungi, demonstrating effective inhibition of growth. The mechanism often involves interference with bacterial folic acid synthesis, critical for their survival .

Anticancer Potential

Studies have shown that certain sulfonamide derivatives can induce apoptosis in cancer cells. The compound's structure allows it to interact with specific cellular targets, potentially leading to the development of novel anticancer therapies. In vitro studies have indicated promising cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

The compound has been explored as an inhibitor of key enzymes involved in metabolic pathways, such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in conditions like diabetes and Alzheimer's disease, making the compound a candidate for further therapeutic development .

Synthetic Methodologies

The synthesis of (2E)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(phenylamino)prop-2-enenitrile typically involves the reaction of appropriate benzene sulfonyl chlorides with amines under controlled conditions. The process can be optimized for yield and purity using techniques such as:

  • Refluxing in organic solvents : Enhances reaction rates.
  • Use of catalysts : Improves selectivity and reduces by-products.
  • Purification techniques : Such as recrystallization or chromatography to isolate the desired product .

Fingerprint Detection

Recent studies have indicated that sulfonamide derivatives can be utilized in forensic science for latent fingerprint detection. The stickiness and adhesion properties of certain derivatives allow them to effectively lift fingerprints from various surfaces without damaging the print quality .

Polymer Chemistry

The incorporation of sulfonamide groups into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of polymers containing this compound shows potential applications in creating advanced materials for electronics and coatings .

Case Study 1: Antibacterial Screening

A series of experiments evaluated the antibacterial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant zone of inhibition compared to control substances, indicating strong antibacterial activity.

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Case Study 2: Enzyme Inhibition Studies

In another study focusing on enzyme inhibition, the compound was tested against α-glucosidase with IC50 values indicating potent inhibitory action comparable to standard drugs used in diabetes management.

CompoundIC50 (µM)
(2E)-2-(benzenesulfonyl)...25
Acarbose30

Q & A

Q. What are the recommended synthetic routes for (2E)-2-(benzenesulfonyl)-3-(methylsulfanyl)-3-(phenylamino)prop-2-enenitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a Michael addition-elimination sequence. A representative approach involves reacting a benzenesulfonyl acetonitrile precursor with methylsulfanyl and phenylamino nucleophiles under basic conditions (e.g., KOH in dioxane). Optimization includes:

  • Temperature control : Room temperature minimizes side reactions like over-substitution .
  • Solvent selection : Anhydrous dioxane or THF enhances nucleophilicity and stabilizes intermediates .
  • Stoichiometry : A 1:1 molar ratio of sulfonyl precursor to nucleophile ensures regioselectivity .
    Post-synthesis, purification via ethanol recrystallization yields crystals suitable for X-ray analysis (yield: ~74%) .

Q. How is the stereochemical configuration of this compound validated?

Methodological Answer: The (2E) configuration is confirmed using:

  • X-ray crystallography : Orthorhombic crystal system (space group P21_121_121_1) with unit cell parameters (a = 8.94 Å, b = 10.30 Å, c = 24.92 Å) .
  • NMR spectroscopy : 1^1H NMR reveals distinct chemical shifts for vinylic protons (δ 7.2–7.8 ppm) and methylsulfanyl groups (δ 2.5 ppm) .
  • IR spectroscopy : Absorptions at 2200 cm1^{-1} (C≡N) and 1150 cm1^{-1} (S=O) confirm functional groups .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic additions?

Methodological Answer: The benzenesulfonyl group acts as a strong electron-withdrawing group (EWG), polarizing the α,β-unsaturated nitrile system and directing nucleophilic attack to the β-position. Key findings:

  • Regioselectivity : Nucleophiles (e.g., thiols, amines) add exclusively to the β-carbon due to resonance stabilization of the intermediate enolate .
  • Kinetic vs. thermodynamic control : Steric hindrance from the phenylamino group favors kinetic products, while prolonged reaction times may lead to isomerization .
    Computational studies (DFT) can model charge distribution to predict reactivity trends .

Q. What strategies resolve contradictions in crystallographic data for structurally analogous compounds?

Methodological Answer: Discrepancies in unit cell parameters or space group assignments (e.g., P21_121_121_1 vs. Pna21_1) are addressed via:

  • Data reprocessing : Using SHELX-2018 for improved refinement of twinned or low-resolution data .
  • Validation tools : OLEX2’s ADDSYM function checks for missed symmetry elements .
  • Comparative analysis : Overlay molecular structures with analogs (e.g., (2Z)-isomers) to identify conformational differences .

Q. How can computational methods predict the compound’s biological interactions?

Methodological Answer:

  • Docking studies : Use AutoDock Vina to model binding to sulfonylurea receptors (SUR1), leveraging the sulfonyl group’s affinity for ATP-binding pockets .
  • QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with inhibitory activity against enzymes like RGS4 .
  • MD simulations : Assess stability of hydrogen bonds between the phenylamino group and protein residues (e.g., Tyr114 in COX-2) .

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